4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene
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Overview
Description
(D)-PPA 1 (trifluoroacetate salt) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. The trifluoroacetate salt form enhances its stability and solubility, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D)-PPA 1 (trifluoroacetate salt) typically involves the reaction of (D)-PPA 1 with trifluoroacetic acid. The process can be carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The reaction is usually performed in a solvent such as methanol or ethanol, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
On an industrial scale, the production of (D)-PPA 1 (trifluoroacetate salt) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
(D)-PPA 1 (trifluoroacetate salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions involving (D)-PPA 1 (trifluoroacetate salt) typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(D)-PPA 1 (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research into its potential therapeutic applications includes its use as a drug precursor or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (D)-PPA 1 (trifluoroacetate salt) involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A strong acid used in similar applications but with different properties.
Ethyl trifluoroacetate: Used as an intermediate in organic synthesis with distinct reactivity.
Sodium trifluoroacetate: A salt form with different solubility and stability characteristics
Uniqueness
(D)-PPA 1 (trifluoroacetate salt) stands out due to its specific combination of stability, solubility, and reactivity. Its unique properties make it suitable for a wide range of applications, from research to industrial production .
Properties
CAS No. |
17965-49-0 |
---|---|
Molecular Formula |
C9H6S2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
4,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2,5,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-3-6-4-10-5-8(6)7(1)9/h1-2,4-5H,3H2 |
InChI Key |
ZQNRJJVLSYXFJG-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=C1SC=C3 |
Canonical SMILES |
C1C2=CSC=C2C3=C1SC=C3 |
Synonyms |
7H-Cyclopenta[1,2-b:3,4-c']dithiophene |
Origin of Product |
United States |
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